1-[4-(Hydroxymethyl)phenyl]-2-(pyrrolidin-1-yl)propan-1-one
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Overview
Description
1-[4-(Hydroxymethyl)phenyl]-2-(pyrrolidin-1-yl)propan-1-one is a compound that features a pyrrolidine ring, a phenyl group with a hydroxymethyl substituent, and a propanone backbone
Preparation Methods
The synthesis of 1-[4-(Hydroxymethyl)phenyl]-2-(pyrrolidin-1-yl)propan-1-one can be achieved through various synthetic routes. One common method involves the Petasis reaction, which is a multi-component reaction involving an aldehyde, an amine, and a boronic acid . The reaction conditions are typically mild, making it suitable for various applications. Industrial production methods may involve optimizing this reaction for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-[4-(Hydroxymethyl)phenyl]-2-(pyrrolidin-1-yl)propan-1-one undergoes several types of chemical reactions:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The ketone group in the propanone backbone can be reduced to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions.
Scientific Research Applications
1-[4-(Hydroxymethyl)phenyl]-2-(pyrrolidin-1-yl)propan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antibacterial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-(Hydroxymethyl)phenyl]-2-(pyrrolidin-1-yl)propan-1-one involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various proteins, potentially inhibiting their function. The phenyl group may also play a role in binding to hydrophobic pockets within target proteins. These interactions can lead to the modulation of biological pathways, contributing to the compound’s bioactivity .
Comparison with Similar Compounds
1-[4-(Hydroxymethyl)phenyl]-2-(pyrrolidin-1-yl)propan-1-one can be compared with other similar compounds, such as:
α-Pyrrolidinoisohexanophenone: A stimulant drug with a similar pyrrolidine ring structure.
Pyrrolidine-2-one: Another pyrrolidine derivative with different functional groups.
Pyrrolidine-2,5-diones: Compounds with additional carbonyl groups, leading to different chemical properties. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
646521-18-8 |
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Molecular Formula |
C14H19NO2 |
Molecular Weight |
233.31 g/mol |
IUPAC Name |
1-[4-(hydroxymethyl)phenyl]-2-pyrrolidin-1-ylpropan-1-one |
InChI |
InChI=1S/C14H19NO2/c1-11(15-8-2-3-9-15)14(17)13-6-4-12(10-16)5-7-13/h4-7,11,16H,2-3,8-10H2,1H3 |
InChI Key |
MOCYRRGUYQCODZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)CO)N2CCCC2 |
Origin of Product |
United States |
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